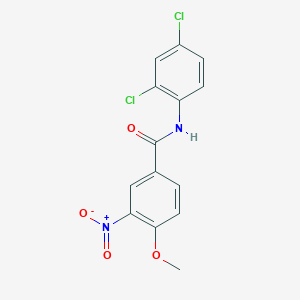
N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- は、化学式
- これは、2,4-ジクロロフェニル基、メトキシ基(–OCH₃)、およびニトロ基(–NO₂)で置換されたベンゼン環で構成されています。
- この化合物は、白色の結晶性粉末であり、水にはわずかに溶解しますが、エタノール、エーテル、クロロホルムなどの有機溶媒には溶解します。
N-(2,4-ジクロロフェニル)-4-メトキシ-3-ニトロベンズアミド: C9H7Cl2NO3
を持つ有機化合物です。準備方法
合成経路: N-(2,4-ジクロロフェニル)-4-メトキシ-3-ニトロベンズアミドの合成は、いくつかのステップを伴います。一般的な合成経路を以下に示します。
工業的生産: この化合物は、工業的に大規模に生産されていませんが、他の化学物質の合成における中間体として役立ちます。
化学反応の分析
反応性: N-(2,4-ジクロロフェニル)-4-メトキシ-3-ニトロベンズアミドは、さまざまな反応を受ける可能性があります。
一般的な試薬と条件: 特定の試薬と条件は、目的の変換によって異なります。
主な生成物: 主な生成物は、特定の反応によって異なります。たとえば、還元により対応するアミノ化合物が生成されます。
科学研究における用途
化学: より複雑な分子のビルディングブロックとして使用されます。
生物学: 潜在的な生物学的活性(例:抗菌活性)について調査されています。
医学: 研究は限られていますが、創薬における用途がある可能性があります。
産業: 特殊な性質のため、広く使用されていません。
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).
Medicine: Limited research, but it may have applications in drug development.
Industry: Not widely used due to its specialized nature.
作用機序
- 正確な作用機序は十分に文書化されていません。
- 構造的特徴(塩素化フェニル、ニトロ、およびメトキシ基)のために、細胞標的に作用すると考えられます。
類似化合物との比較
類似化合物: 2,4-ジニトロフェノール(DNP)や2,4-ジクロロニトロベンゼンなどの他のニトロフェニル誘導体。
独自性: N-(2,4-ジクロロフェニル)-4-メトキシ-3-ニトロベンズアミドは、置換基のユニークな組み合わせによって際立っています。
この化合物の用途はまだ調査中であり、その可能性を完全に理解するにはさらなる研究が必要です。
生物活性
N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group, a methoxy group, and a nitro group attached to a benzamide moiety. This unique arrangement enhances its reactivity and potential interactions with various biological targets.
| Component | Description |
|---|---|
| Chemical Formula | C12H10Cl2N2O3 |
| Molecular Weight | 299.12 g/mol |
| Functional Groups | Methoxy (-OCH3), Nitro (-NO2), Amide (-C(=O)NH) |
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It works by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it demonstrates notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
3. Anticancer Potential
In vitro studies have shown that this compound possesses cytotoxic effects against several human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxicity of this compound against five human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity .
Case Study 2: Enzyme Inhibition Studies
In another investigation, the compound was tested for its ability to inhibit key enzymes involved in metabolic processes. It showed promising results in inhibiting α-amylase and acetylcholinesterase (AChE), suggesting potential applications in managing diabetes and neurodegenerative diseases .
Toxicological Profile
Toxicity studies have indicated that this compound is relatively safe at therapeutic doses. No significant adverse effects were observed on hematological or biochemical parameters in animal models .
特性
分子式 |
C14H10Cl2N2O4 |
|---|---|
分子量 |
341.1 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,19) |
InChIキー |
BLCZVNOLFVGOND-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















